molecular formula C8H5BrN2S B14091229 5-Bromo-2-(thiazol-2-yl)pyridine

5-Bromo-2-(thiazol-2-yl)pyridine

Cat. No.: B14091229
M. Wt: 241.11 g/mol
InChI Key: OTZDZBUMHGLXGN-UHFFFAOYSA-N
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Description

5-bromo-2-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiazole ring. The presence of bromine at the 5-position of the pyridine ring and the thiazole ring at the 2-position makes this compound unique. It is used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1,3-thiazol-2-yl)pyridine typically involves the bromination of 2-(1,3-thiazol-2-yl)pyridine. One common method is the reaction of 2-(1,3-thiazol-2-yl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 5-bromo-2-(1,3-thiazol-2-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1,3-thiazol-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

5-bromo-2-(1,3-thiazol-2-yl)pyridine is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-thiazol-2-yl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-chloro-2-(1,3-thiazol-2-yl)pyridine: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

    5-iodo-2-(1,3-thiazol-2-yl)pyridine: Contains iodine, which can lead to different substitution patterns and reactivity.

Uniqueness

5-bromo-2-(1,3-thiazol-2-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research.

Properties

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H5BrN2S/c9-6-1-2-7(11-5-6)8-10-3-4-12-8/h1-5H

InChI Key

OTZDZBUMHGLXGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=CS2

Origin of Product

United States

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